6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. . The unique structure of this compound makes it a valuable scaffold in drug discovery and development.
Preparation Methods
The synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with α-bromoketones under various conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers a fast, clean, and high-yielding approach . Industrial production methods often utilize continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, with reagents like halogens (chlorine, bromine) and alkyl halides being used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce additional halogen atoms into the molecule, while alkylation can add alkyl groups to the nitrogen or carbon atoms in the ring.
Scientific Research Applications
6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms. This inhibition can lead to the death of the target cells, making it an effective antimicrobial agent .
Comparison with Similar Compounds
6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid: Similar in structure but with a bromine atom instead of chlorine.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: Contains a trifluoromethyl group, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H7ClN2O3 |
---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
6-chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-7-2-5(10)3-12-4-6(9(13)14)11-8(7)12/h2-4H,1H3,(H,13,14) |
InChI Key |
YUUBDZOQIMWKID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=NC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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